molecular formula C19H22Cl2N2O3S B4542888 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B4542888
M. Wt: 429.4 g/mol
InChI Key: BXUODPLUABYBOF-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine is a complex organic compound characterized by its unique chemical structure

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications, particularly in the pharmaceutical industry given the prevalence of piperazine derivatives in medicinal chemistry .

Preparation Methods

The synthesis of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The piperazine ring is introduced through nucleophilic substitution reactions.

    Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the piperazine ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

1-(3,4-Dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and other sulfonyl piperazine derivatives.

    Uniqueness: The unique combination of the dichloro-methoxyphenyl and dimethylphenyl groups in the piperazine ring contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-14(2)18(13)22-9-11-23(12-10-22)27(24,25)16-8-7-15(20)17(21)19(16)26-3/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUODPLUABYBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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